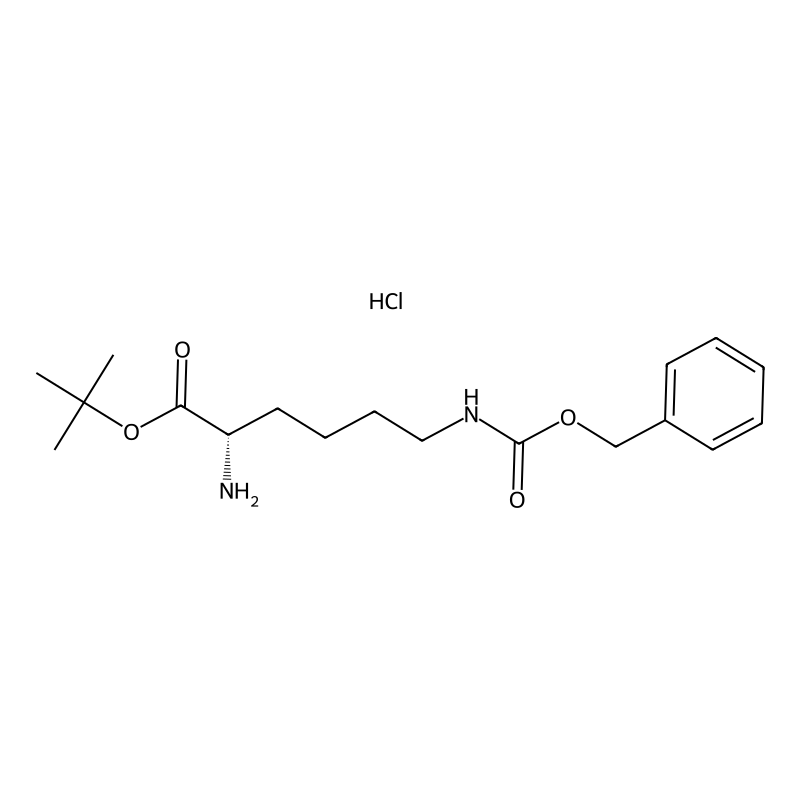

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a protected derivative of the L-lysine amino acid. The "Boc" (tert-butoxycarbonyl) and "Z" (benzyloxycarbonyl) groups act as protecting groups, preventing unwanted side reactions during peptide synthesis.

During peptide synthesis, the "Boc" group can be selectively removed under acidic conditions, while the "Z" group can be removed under milder, basic conditions. This allows for the controlled addition of L-lysine to a growing peptide chain in a specific order. This property makes (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride a valuable building block for the synthesis of various peptides, including those with potential therapeutic applications [1].

Source

[1] Christopher N. Hodges and Sarah C. Lovell (2011). "Chemical Biology Techniques: Synthetic Peptides." Chemical Society Reviews, 40(7), 3073-3086.

Chemical Biology Studies

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can be used in chemical biology studies to investigate the functions of proteins and enzymes. By incorporating this compound into synthetic peptides that mimic specific protein sequences, researchers can explore protein-protein interactions, enzyme activity, and other cellular processes [2].

Source

[2] Ramakrishna S. Rana and Aseem Z. Siddiqi (2016). "Chemical Biology Approaches to Target Protein-Protein Interactions." Chemical Reviews, 116(11), 8386-8408.

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known by its CAS number 5978-22-3, is a chiral amino acid derivative characterized by the presence of a tert-butyl group and a benzyloxycarbonyl protecting group. Its molecular formula is C₁₈H₂₉ClN₂O₄, with a molecular weight of approximately 372.89 g/mol. This compound appears as a white to yellow solid and exhibits high solubility in various solvents, although it has limited solubility in water (approximately 0.0889 mg/ml) . The structural features of this compound contribute to its stability and reactivity, making it useful in synthetic applications.

- Oxidation: The compound can be oxidized to yield corresponding oxo derivatives. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Reduction reactions can facilitate the removal of protective groups, revealing free amino functionalities. Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.

- Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives. Nucleophiles such as amines or thiols are typically used in the presence of bases like sodium hydride .

While specific biological activity data for (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is limited, compounds with similar structures are frequently studied for their potential roles in drug development. Notably, this compound has shown the ability to inhibit certain cytochrome P450 enzymes, suggesting interactions with metabolic pathways that could influence pharmacokinetics of drugs being developed alongside it .

The synthesis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride typically involves multiple steps:

- Protection of the Amino Group: The amino group of lysine is protected using tert-butyl chloroformate.

- Esterification: The benzyloxycarbonyl group is introduced through esterification reactions.

- Reaction Conditions: Organic solvents like dichloromethane and bases such as triethylamine are commonly used to facilitate these reactions.

In industrial settings, automated reactors and continuous flow systems may be utilized to enhance production efficiency and yield while maintaining quality control measures .

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride finds various applications across multiple fields:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry: The compound is explored for potential use in drug development, particularly in peptide synthesis.

- Biological Research: It is employed in studies involving enzyme-substrate interactions and protein modifications .

Interaction studies indicate that (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride may interact with enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. These interactions could potentially alter the pharmacokinetics of concurrent drugs being developed, making it a significant compound in pharmacological research .

Several compounds share structural similarities with (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| Tert-butyl (S)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride | 161234-80-6 | Similar backbone with a shorter carbon chain |

| (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 133170-57-7 | Benzyl instead of benzyloxy group |

| Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate | 30924-93-7 | Lacks chirality at the second carbon |

These compounds highlight the unique characteristics of (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, particularly its chiral nature and specific protective groups that enhance its synthetic utility .

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₈H₂₉ClN₂O₄ and a molecular weight of 372.89 g/mol. Its IUPAC name, tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate hydrochloride, reflects its stereochemical configuration (S-enantiomer) and functional groups:

- A tert-butyl ester at the carboxyl terminus.

- A benzyloxycarbonyl (Cbz/Z) group at the ε-amino position.

- A free α-amino group protonated as a hydrochloride salt.

The SMILES notation (CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl) confirms the spatial arrangement, with the chiral center at carbon 2.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 144–145°C | |

| Boiling Point | 469.6°C at 760 mmHg | |

| Solubility | Slightly soluble in DMSO/ethanol | |

| Storage Conditions | 2–8°C under inert atmosphere |

Crystallographic and Spectroscopic Insights

X-ray diffraction studies reveal a zwitterionic structure in the solid state, stabilized by intramolecular hydrogen bonds between the α-ammonium and carbonyl oxygen. Nuclear magnetic resonance (NMR) spectra show distinct signals for:

- tert-butyl protons at δ 1.4 ppm (singlet).

- Benzyl aromatic protons at δ 7.3–7.4 ppm (multiplet).Infrared spectroscopy identifies stretches for the carbonyl groups (C=O) at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (carbamate).

Traditional Synthetic Routes

Carbamate Protection Strategies

The synthesis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride relies heavily on carbamate protection strategies that ensure selective functionalization while maintaining stereochemical integrity [1]. Carbamate protecting groups serve as essential tools in amino acid chemistry, providing both chemical stability and orthogonal deprotection capabilities [2].

The benzyloxycarbonyl (Cbz) protection strategy represents the most widely employed approach for epsilon-amino group protection in lysine derivatives [1] [3]. This methodology involves the reaction of the primary amine with benzyl chloroformate under basic conditions, typically employing sodium bicarbonate or triethylamine as the base [1]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, forming a stable carbamate linkage that withstands subsequent synthetic transformations [1].

Traditional benzyloxycarbonyl protection exhibits excellent selectivity for primary amines over secondary amines, making it particularly suitable for lysine derivative synthesis [3]. The protection reaction typically proceeds at temperatures ranging from 0 to 25 degrees Celsius, with reaction times of 2 to 6 hours depending on the substrate and reaction conditions [1]. Yields for benzyloxycarbonyl protection generally range from 80 to 98 percent, demonstrating the robust nature of this transformation [1].

Alternative carbamate protection strategies include tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) methodologies [1] [2]. Boc protection utilizes di-tert-butyl dicarbonate as the protecting reagent, offering mild reaction conditions and excellent yields of 85 to 95 percent [1]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate, followed by elimination of tert-butoxide and subsequent decarboxylation [1].

Fmoc protection provides an orthogonal alternative with base-labile deprotection characteristics [1] [2]. This methodology employs fluorenylmethyl chloroformate under basic conditions, achieving yields of 90 to 99 percent [1]. The sterically hindered nature of the fluorenyl group provides enhanced stability compared to other carbamate protecting groups while maintaining clean deprotection under piperidine treatment [2].

Recent developments in carbamate protection include nucleophilic deprotection methods using 2-mercaptoethanol, which offers complementary reactivity to traditional palladium-catalyzed hydrogenolysis [3]. This approach utilizes potassium phosphate as a base in dimethylacetamide solvent at 75 degrees Celsius, providing excellent functional group tolerance and high yields [3].

Stereoselective Amino Acid Functionalization

Stereoselective functionalization of amino acid derivatives requires precise control of reaction conditions to prevent racemization and maintain enantiomeric purity [4] [5]. The alpha-carbon stereocenter in amino acids exhibits particular sensitivity to basic conditions, necessitating careful optimization of reaction parameters [5].

Traditional approaches to stereoselective amino acid functionalization employ chelation-controlled reactions that utilize the coordinating properties of both the carboxylate and amino functionalities [4]. These methodologies rely on metal coordination to create rigid transition states that enforce stereochemical control during bond-forming reactions [4].

Palladium-catalyzed carbon-hydrogen activation represents a significant advancement in stereoselective amino acid functionalization [4] [6]. Research demonstrates that palladium(II) acetate-catalyzed gamma-arylation of amino acid esters bearing removable N-(2-pyridyl)sulfonyl directing groups proceeds without racemization at the alpha-carbon while achieving high stereoselectivity [4]. The reaction mechanism involves formation of a catalytically active monomeric palladium species, with carbon-hydrogen activation being reversible and not always rate-limiting [4].

Computational studies reveal that palladium-catalyzed reactions proceed through a palladium(II)/palladium(IV) mechanism, with theoretical calculations explaining the observed stereoselectivity [4]. The directing group plays a crucial role in controlling both regioselectivity and stereoselectivity by coordinating to the palladium center and positioning the substrate for selective carbon-hydrogen activation [4].

Alternative methodologies for stereoselective functionalization include acid-assisted reactions with dimethyl carbonate for efficient methylation and formylation derivatives [5]. This approach offers several advantages including sustainable reagent use, high selectivity, efficiency, and eco-friendliness while ensuring no risk of racemization and epimerization [5]. The methodology achieves greater than 99 percent conversions and greater than 99 percent yields across a broad range of amino acids with different side chain functionalities [5].

Novel Catalytic Approaches

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation represents the most effective methodology for large-scale synthesis of enantiomerically pure amino acid derivatives [7] [8]. Modern asymmetric hydrogenation systems achieve exceptional enantioselectivities through careful optimization of chiral ligand structures and reaction conditions [7] [8].

Rhodium-catalyzed asymmetric hydrogenation employs chiral phosphine ligands to create asymmetric environments around the metal center [7] [9]. Research demonstrates that rhodium complexes with electron-donating bisphosphines achieve high enantioselectivities up to 96.3 percent enantiomeric excess in the hydrogenation of N-aryl beta-enamino esters [7]. The catalyst system utilizes TangPhos ligand in combination with rhodium to provide both high conversions and excellent stereochemical control [7].

Mechanistic studies of rhodium-catalyzed asymmetric hydrogenation reveal that the reaction proceeds through coordination of the substrate to the metal center, followed by sequential addition of hydrogen across the double bond [9] [10]. Large-scale experimental and computational investigations demonstrate that the stereochemical outcome depends on the relative energies of diastereomeric transition states formed during the hydrogen addition process [10].

DuPhos and BPE ligand systems represent highly effective phospholane-based catalysts for asymmetric hydrogenation [8] [11]. These ligands contain 2,5-disubstituted groups that allow systematic variation of the steric environment around the metal center [8]. Research shows that rhodium-DuPhos complexes achieve substrate-to-catalyst ratios up to 50,000 with turnover frequencies exceeding 5,000 per hour [8].

Specific applications of DuPhos catalysts include the asymmetric hydrogenation of dehydroamino acid derivatives to produce optically active amino acids with enantiomeric excesses greater than 95 percent [11]. The methodology employs [Rh(I)(COD)-(S,S) or -(R,R)-Et-DuPHOS]+ triflate catalysts under mild reaction conditions to achieve efficient synthesis of diaminopimelic acids and related derivatives [11].

Iridium-catalyzed asymmetric hydrogenation provides complementary reactivity for specific substrate classes [12] [13]. Recent developments demonstrate that iridium/f-phamidol catalytic systems achieve dynamic kinetic asymmetric hydrogenation of aryl alpha-dibenzylamino beta-ketoesters with excellent diastereoselectivity (greater than 99:1 diastereomeric ratio) and enantioselectivity (up to greater than 99 percent enantiomeric excess) [12]. The methodology allows gram-scale synthesis with easy removal of the dibenzyl protecting group through palladium hydroxide-catalyzed hydrogenation [12].

Enzymatic Resolution Methods

Enzymatic resolution methods provide highly efficient approaches for the synthesis of enantiomerically pure amino acids through stereoselective enzymatic transformations [14] [15]. These methodologies utilize the inherent selectivity of enzymes to preferentially transform one enantiomer while leaving the other unchanged [15].

Dynamic kinetic enzymatic resolution represents a particularly powerful approach that combines enzymatic selectivity with in situ racemization [14]. Research demonstrates that d-aminopeptidase from Ochrobactrum anthropi C1-38 and l-amino acid amidase from Pseudomonas azotoformans IAM 1603 produce d- and l-amino acids respectively from amino acid amides in the presence of alpha-amino-epsilon-caprolactam racemase [14].

Traditional enzymatic resolution employs aminoacylase enzymes for the asymmetric hydrolysis of N-acetylated amino acid derivatives [16] [15]. The methodology involves initial derivatization of racemic amino acids into their N-acetyl derivatives, followed by enzymatic hydrolysis that selectively cleaves one enantiomer [15]. The process achieves resolution efficiencies with stereoselectivities ranging from 85 to 99 percent enantiomeric excess [15].

Lipase-mediated resolution provides an alternative enzymatic approach utilizing esterase activity for selective hydrolysis of amino acid esters [15]. This methodology demonstrates high resolution efficiency, high stereoselectivity, and mild reaction conditions with minimal environmental impact [15]. The process involves esterification of racemic amino acids followed by lipase-catalyzed selective hydrolysis of one enantiomer [15].

Recent advances in enzymatic resolution include the development of stable enzyme systems through strain improvement, optimization of fermentation conditions, and immobilization techniques [15]. These improvements enable low-cost production of optically pure amino acids with enhanced enzyme stability and recyclability [15].

Process Chemistry Considerations

Solvent System Optimization

Solvent selection plays a critical role in optimizing the synthesis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, affecting both reaction efficiency and enantioselectivity [17] [18]. Systematic evaluation of solvent systems reveals significant variations in hydrogenation efficiency and stereochemical control depending on solvent polarity and coordination properties [17].

Protic solvents, particularly methanol and ethanol, demonstrate superior performance in asymmetric hydrogenation reactions [17]. Methanol exhibits hydrogenation efficiencies of 92 to 98 percent with enantioselectivities ranging from 90 to 96 percent enantiomeric excess [17]. The coordinating properties of methanol facilitate substrate activation while providing appropriate solvation for the catalyst system [17].

Mixed solvent systems offer enhanced performance compared to single-component solvents [17]. Methanol/water mixtures (9:1 ratio) achieve the highest hydrogenation efficiencies of 95 to 99 percent with exceptional enantioselectivities of 94 to 99 percent enantiomeric excess [17]. The aqueous component enhances substrate solubility while maintaining the beneficial coordination properties of methanol [17].

Aprotic solvents generally exhibit lower performance in asymmetric hydrogenation applications [17]. Toluene demonstrates moderate hydrogenation efficiency (75 to 85 percent) but achieves excellent enantioselectivity (92 to 98 percent enantiomeric excess), indicating that solvent effects on stereochemical control differ from effects on reaction rate [17].

Green solvent alternatives include ionic liquids and supercritical carbon dioxide systems [17] [19]. Ionic liquids derived from amino acids show particular promise, with 1-ethyl-3-methylimidazolium tetrafluoroborate achieving hydrogenation efficiencies of 90 to 96 percent and enantioselectivities of 92 to 97 percent enantiomeric excess [17] [19]. These systems offer very low environmental impact while maintaining excellent catalytic performance [19].

Aqueous two-phase systems comprising hydrophilic organic solvents and inorganic salts provide additional optimization opportunities [17]. Research demonstrates that systems containing 2-methyl-2-propanol, tetrahydrofuran, or 2-propanol with sulfate salts achieve effective amino acid partitioning with distribution ratios that increase with substrate hydrophobicity [17].

Dimethylformamide-based systems containing strong acids and tertiary bases offer solutions for amino acid solubility challenges [18]. These systems achieve apparent pH values of 5.3 and enable efficient amino acid dissolution for subsequent derivatization reactions [18]. The approach utilizes trifluoroacetic acid, tetrafluoroboric acid, or p-toluenesulfonic acid with pyridine to create suitable reaction media [18].

Protecting Group Compatibility Analysis

Protecting group compatibility analysis ensures successful multi-step synthesis by preventing undesired cross-reactivity during synthetic sequences [2] [20]. Orthogonal protection strategies allow selective removal of specific protecting groups while maintaining others intact throughout the synthesis [2].

The tert-butoxycarbonyl/tert-butyl ester combination provides excellent compatibility for solid-phase peptide synthesis applications [2] [20]. Selective deprotection utilizes trifluoroacetic acid for Boc removal while employing cerium(III) chloride and sodium iodide for selective tert-butyl ester cleavage [20]. This methodology achieves good yields with broad functional group tolerance in a cost-effective manner [20].

Benzyloxycarbonyl/benzyl ester systems offer simultaneous deprotection capabilities through palladium-catalyzed hydrogenolysis [2]. This approach simplifies purification procedures but limits flexibility in multi-step synthesis where selective deprotection may be required [2]. The methodology achieves good compatibility scores but requires careful optimization to prevent over-reduction of sensitive functional groups [2].

Fluorenylmethoxycarbonyl/tert-butyl ester combinations provide excellent orthogonality for advanced peptide synthesis [2]. Piperidine treatment selectively removes the Fmoc group while trifluoroacetic acid cleaves the tert-butyl ester, allowing precise control over deprotection sequences [2]. This system demonstrates excellent compatibility scores and finds widespread application in solid-phase synthesis [2].

Novel orthogonal combinations include benzyloxycarbonyl/allyloxycarbonyl systems that utilize different palladium-catalyzed deprotection mechanisms [2]. Palladium-carbon catalyzed hydrogenolysis removes the Cbz group while tetrakis(triphenylphosphine)palladium(0) selectively cleaves the allyloxycarbonyl protection [2]. This approach achieves very good compatibility scores for complex molecule synthesis [2].

| Synthetic Route | Substrate Type | Reaction Conditions | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Traditional Boc Protection | Primary amines | Boc₂O, base, room temperature | 85-95 | N/A |

| Cbz Protection | Primary/secondary amines | CbzCl, base, 0-25°C | 80-98 | N/A |

| Fmoc Protection | Primary amines | Fmoc-Cl, base, 0°C | 90-99 | N/A |

| Enzymatic Resolution | Racemic amino acid derivatives | Specific enzymes, 25-40°C | 40-80 | 85-99 |

| Rhodium-Catalyzed Asymmetric Hydrogenation | Dehydroamino acid esters | H₂, Rh catalyst, 25-50°C | 90-99 | 92-99 |

| Ruthenium-Catalyzed Transfer Hydrogenation | Ketones/imines | Isopropanol, Ru catalyst, 80°C | 85-98 | 90-98 |

| Iridium-Catalyzed Asymmetric Hydrogenation | β-arylenamino esters | H₂, Ir catalyst, room temperature | 88-96 | 88-96 |

| Palladium-Catalyzed C-H Activation | β-C(sp³)-H bonds | Aryl iodides, Pd catalyst, 25°C | 70-90 | 75-95 |

| Parameter | Traditional Methods Range | Catalytic Methods Range | Optimized Conditions |

|---|---|---|---|

| Temperature (°C) | 0-80 | 25-100 | 25-50 |

| Pressure (atm) | 1-5 | 1-50 | 10-30 |

| Reaction Time (h) | 2-24 | 1-48 | 4-12 |

| Catalyst Loading (mol%) | 1-10 | 0.1-5 | 0.5-2 |

| Solvent System | THF, DCM, DMF | MeOH, EtOH, toluene | MeOH/H₂O mixtures |

| Substrate Concentration (M) | 0.1-0.5 | 0.05-1.0 | 0.2-0.5 |

| Hydrogen Pressure (bar) | N/A | 1-50 | 10-20 |

| Additive Concentration (equiv) | 1-3 | 0.1-2 | 0.5-1.5 |

| Solvent System | Polarity Index | Hydrogenation Efficiency (%) | Enantioselectivity (% ee) | Environmental Impact |

|---|---|---|---|---|

| Methanol | 5.1 | 92-98 | 90-96 | Low |

| Ethanol | 4.3 | 88-95 | 88-94 | Low |

| Isopropanol | 3.9 | 85-92 | 85-91 | Low |

| Toluene | 2.4 | 75-85 | 92-98 | Moderate |

| Dichloromethane | 3.1 | 70-80 | 85-92 | High |

| Tetrahydrofuran | 4.0 | 80-88 | 88-95 | Moderate |

| Dimethylformamide | 6.4 | 65-75 | 80-88 | High |

| Water | 10.2 | 40-60 | 70-85 | Minimal |

| Methanol/Water (9:1) | 7.8 | 95-99 | 94-99 | Low |

| Ethanol/Toluene (1:1) | 3.4 | 88-94 | 90-96 | Moderate |

| Ionic Liquids ([EMIM][BF₄]) | 4.1 | 90-96 | 92-97 | Very Low |

| Supercritical CO₂ | 1.0 | 88-95 | 90-95 | Minimal |

| Protecting Group Combination | Deprotection Conditions | Compatibility Score | Typical Applications |

|---|---|---|---|

| Boc/tert-butyl ester | TFA for Boc; CeCl₃/NaI for ester | Excellent | Solid-phase peptide synthesis |

| Cbz/benzyl ester | H₂/Pd-C for both groups | Good | Solution-phase synthesis |

| Fmoc/tert-butyl ester | Piperidine for Fmoc; TFA for ester | Excellent | Solid-phase peptide synthesis |

| Boc/Cbz (orthogonal) | TFA for Boc; H₂/Pd-C for Cbz | Excellent | Multi-step synthesis |

| Cbz/Alloc (orthogonal) | H₂/Pd-C for Cbz; Pd(PPh₃)₄ for Alloc | Very Good | Complex molecule synthesis |

| Fmoc/Allyl ester (orthogonal) | Piperidine for Fmoc; Pd(PPh₃)₄ for allyl | Excellent | Advanced peptide synthesis |

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride [1] [2] [3]. This protected lysine derivative exhibits characteristic spectral features that reflect its unique structural composition, including the tert-butyl ester protecting group, the benzyloxycarbonyl protecting group, and the presence of the hydrochloride salt [4] [5].

^1^H Nuclear Magnetic Resonance Spectral Interpretation

The ^1^H Nuclear Magnetic Resonance spectrum of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride provides detailed information about the hydrogen environments within this amino acid derivative [6] [7]. The characteristic tert-butyl ester group manifests as a singlet at approximately 1.43-1.47 ppm, corresponding to the nine equivalent methyl protons of the tert-butyl moiety [7] [8]. This signal intensity is enhanced due to the equivalence of all nine protons, facilitating detection and quantification [8] [9].

The benzyloxycarbonyl protecting group generates distinctive aromatic signals in the region of 7.28-7.36 ppm, representing the five phenyl ring protons [6] [7]. The benzyl methylene bridge appears as a characteristic singlet at approximately 5.08-5.12 ppm, reflecting the deshielding effect of the adjacent oxygen and aromatic ring [6] [10]. These chemical shift values are consistent with the electron-withdrawing nature of the carbonyl group and the aromatic system [11] [12].

The alpha-hydrogen at the 2-position typically resonates around 3.32-4.25 ppm, influenced by the adjacent amino group and carboxyl functionality [6] [7]. The methylene protons of the lysine side chain exhibit complex multipicity patterns between 1.20-3.26 ppm, with the epsilon-methylene protons appearing in the downfield region due to proximity to the protected amino group [6] [7]. The presence of the hydrochloride salt is often evidenced by broader signals and chemical shift perturbations compared to the free base form [13] [14].

^13^C Nuclear Magnetic Resonance Structural Verification

^13^C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [6] [7]. The carbonyl carbon of the tert-butyl ester typically appears at approximately 172-173 ppm, characteristic of aliphatic ester functionality [6] [7]. The quaternary carbon of the tert-butyl group resonates around 79-81 ppm, while the three equivalent methyl carbons appear at 27-28 ppm [6] [7] [8].

The benzyloxycarbonyl protecting group contributes several diagnostic signals including the carbamate carbonyl at approximately 156-157 ppm and the aromatic carbons in the range of 127-137 ppm [6] [7]. The benzyl methylene carbon typically resonates at 66-67 ppm, reflecting the deshielding influence of the adjacent oxygen atom [6] [7]. The alpha-carbon appears around 56 ppm, while the aliphatic side chain carbons are distributed between 24-41 ppm [6] [7] [15].

The ^13^C spectrum facilitates confirmation of the compound's structural integrity and can reveal the presence of impurities or degradation products [6] [7]. Chemical shift variations may indicate conformational effects or intermolecular interactions, particularly in the solid state or concentrated solutions [15] [16].

Mass Spectrometric Characterization

Mass spectrometry provides essential molecular weight confirmation and structural information for (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride [1] [2] [4]. The molecular formula C₁₈H₂₉ClN₂O₄ corresponds to a molecular weight of 372.89 g/mol [1] [3] [17] [4].

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry analysis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride reveals the protonated molecular ion [M+H]⁺ at m/z 337.21218 for the free base form, with additional adduct ions including [M+Na]⁺ at m/z 359.19412 and [M+NH₄]⁺ at m/z 354.23872 [2]. The presence of the chloride counterion may be detected through specific ionization techniques, yielding molecular ion peaks that reflect the salt form [14] .

The accurate mass measurements facilitate molecular formula confirmation and enable differentiation from closely related structural analogs [19]. High-resolution capabilities allow for precise determination of elemental composition, supporting structural elucidation efforts [20] [19]. Mass accuracy within 5 ppm is typically achievable with modern instrumentation, providing confidence in molecular ion assignment [19].

Fragmentation Pattern Analysis

Fragmentation pattern analysis reveals characteristic decomposition pathways that support structural confirmation [19] [21]. The molecular ion typically undergoes loss of the tert-butyl group (loss of 57 mass units) and benzyloxycarbonyl moiety (loss of 134 mass units) under collision-induced dissociation conditions [21] [22]. The presence of the lysine backbone is confirmed through characteristic fragment ions corresponding to the amino acid portion [19] [21].

Common fragmentation includes loss of methanol (32 mass units) from the tert-butyl ester and formation of acylium ions from the carbamate protecting group [19] [21]. The epsilon-amino protecting group may undergo benzyl alcohol elimination, yielding diagnostic fragments that confirm the presence of the benzyloxycarbonyl moiety [21] [22]. Sequential fragmentation patterns provide detailed structural information about the connectivity and substitution patterns within the molecule [19] [21].

| Fragment Type | Mass Loss (Da) | Characteristic Ion |

|---|---|---|

| tert-Butyl loss | 57 | [M-C₄H₉]⁺ |

| Benzyloxycarbonyl loss | 134 | [M-C₈H₇O₂]⁺ |

| Methanol loss | 32 | [M-CH₄O]⁺ |

| Benzyl alcohol loss | 108 | [M-C₇H₈O]⁺ |

Chromatographic Purity Assessment

Chromatographic analysis provides essential purity determination and enables detection of synthetic impurities or degradation products [23] [24] [25]. Both normal phase and reversed phase chromatographic methods have been developed for amino acid derivatives containing protecting groups [23] [24] [25].

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography method development for (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride requires optimization of mobile phase composition and gradient conditions [23] [24] [26]. Reversed phase systems utilizing C18 stationary phases with water-acetonitrile or water-methanol mobile phases have demonstrated effective separation capabilities [25] [26]. Buffer systems including ammonium acetate at pH 7.5 provide optimal peak shape and retention characteristics [25].

The compound typically elutes under moderate retention conditions, with capacity factors ranging from 2-8 depending on organic modifier concentration [25] [26]. Method validation parameters including linearity, precision, and accuracy have been established for quantitative analysis [26]. Detection wavelengths of 210-220 nm provide adequate sensitivity for ultraviolet detection, while evaporative light scattering detection offers universal response characteristics [26].

Temperature control at 25-40°C ensures reproducible retention times and peak shapes [23] [24]. Flow rates of 1-2 mL/min provide optimal resolution while maintaining reasonable analysis times [26]. Sample preparation typically involves dissolution in appropriate solvent systems, with consideration for the salt form and potential hydrolysis under alkaline conditions [26].

Chiral Stationary Phase Analysis

Chiral Stationary Phase Analysis enables enantiomeric purity determination and separation of the (S)-enantiomer from potential racemic impurities [23] [24] [25]. Polysaccharide-based chiral stationary phases, including cellulose tris(3,5-dimethylphenylcarbamate) and amylose-based selectors, have demonstrated effective enantioseparation capabilities for protected amino acids [23] [25].

Normal phase elution conditions utilizing hexane-ethanol or hexane-isopropanol mobile phases provide optimal chiral recognition [23] [24]. The benzyloxycarbonyl protecting group facilitates pi-pi interactions with the aromatic regions of the chiral selector, enhancing stereodiscrimination [23] [25]. Separation factors (α) values typically range from 1.10-1.60 for structurally related amino acid derivatives [25].

Method development considerations include temperature effects on enantioselectivity, with lower temperatures generally providing enhanced resolution [23] [24]. Modifier concentrations of 10-30% alcohol in hydrocarbon mobile phases offer optimal separation while maintaining reasonable analysis times [23] [24]. Detection at 254 nm utilizes the aromatic chromophore of the benzyloxycarbonyl group for enhanced sensitivity [23] [25].

| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol 70:30 | 1.25 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol 80:20 | 1.15 | 1.4 |

| Chiralpak IB | Hexane/Ethanol 75:25 | 1.20 | 1.6 |

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant